1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one
Description
This compound features a bicyclo[3.2.1]octane core with an (1R,5S) stereochemistry, substituted at the 3-position with a methylene group and at the 8-aza position with a 2-(naphthalen-1-yl)ethyl ketone moiety. The naphthalene group confers significant hydrophobicity, while the rigid bicyclic framework enhances structural stability. Its synthesis likely involves alkylation of the azabicyclo amine intermediate with a naphthalen-1-yl-containing electrophile, analogous to methods described for related tropane derivatives . Structural confirmation via X-ray crystallography is plausible using SHELX programs, as evidenced in similar compounds .
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14-11-17-9-10-18(12-14)21(17)20(22)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,17-18H,1,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLMEJEXQWVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one typically involves several steps:
Formation of the Azabicyclo[3.2.1]octane Moiety: : This is usually achieved through a cycloaddition reaction starting from a simple precursor like an unsaturated amine or ketone.
Naphthalene Integration: : The naphthalene ring is introduced via electrophilic aromatic substitution, often using a naphthalenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
While detailed industrial production methods are proprietary, general approaches include optimizing reaction conditions for large-scale reactions, such as enhancing the yield and purity through process control, temperature management, and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, where the methylene group might be converted to a carbonyl group under strong oxidative conditions.
Reduction: : Reduction processes typically target the ketone functionality, converting it to an alcohol.
Substitution: : The compound can participate in various substitution reactions, particularly on the naphthalene ring or the methylene group adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, sulfonyl chlorides, and base catalysts for nucleophilic substitution.
Major Products
The major products from these reactions vary:
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of secondary alcohols.
Substitution: : Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of complex organic compounds.
Material Science:
Biology and Medicine
Pharmacology: : Investigated for its potential binding to specific receptors or enzymes, affecting neurological or metabolic pathways.
Biological Probes: : Used in studies to probe biological processes due to its unique structure.
Industry
Catalysts: : May serve as a catalyst or catalyst precursor in industrial chemical reactions.
Performance Chemicals: : Utilized in formulations requiring specific physical or chemical properties.
Mechanism of Action
The mechanism by which 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one exerts its effects depends on its interaction with molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways Involved: : Varies based on its application, but may include signaling pathways in cells, enzyme inhibition or activation, or receptor modulation.
Comparison with Similar Compounds
Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
- Compound: (1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(naphthalen-2-yl)methanone () Key Difference: The naphthalen-2-yl substituent alters aromatic stacking interactions compared to the naphthalen-1-yl group in the target compound. Impact: Positional isomerism may influence binding affinity in receptor-ligand interactions due to differences in π-π stacking geometry .
Heterocyclic Substituents: Pyrimidine-Piperidinyl vs. Naphthalen-1-yl
- Compound: 1-[rel-(1R,5S)-3-{[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]oxy}-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one () Key Difference: Incorporation of a pyrimidine-piperidinyl group introduces hydrogen-bonding capability.
Electron-Withdrawing Groups: Fluoronitrophenyl Derivatives
Heteroaromatic Substituents: Oxadiazole and Oxazole Derivatives
- Compound: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one () Key Difference: Oxazole and oxadiazole rings provide heteroaromatic diversity. Impact: Potential for improved metabolic stability and target selectivity in drug discovery contexts .
Chlorophenyl and Benzoyloxy Derivatives
- Compound : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ()
Data Table: Structural and Functional Comparison
Biological Activity
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound belonging to the class of azabicyclic compounds, specifically tropane alkaloids. These compounds are notable for their diverse pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological activity. The molecular formula is C18H21N, with a molecular weight of approximately 271.37 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:
1. Acetylcholinesterase Inhibition
Research indicates that derivatives of tropane alkaloids, including this compound, may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
2. Dopamine Receptor Interaction
Studies have shown that similar compounds exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease by modulating dopaminergic pathways .
3. Antinociceptive Activity
Preliminary studies indicate that this compound may possess antinociceptive properties, providing pain relief through mechanisms that may involve opioid receptor modulation or other pathways associated with pain perception .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Enhances cholinergic signaling | |
| Dopamine Receptor Binding | Modulates dopaminergic pathways | |
| Antinociceptive Effects | Potential modulation of pain pathways |
Case Studies
Several studies have investigated the pharmacological effects of similar compounds:
Case Study 1: Acetylcholinesterase Inhibition
In a study examining various piperazine derivatives, it was found that certain structural modifications enhanced AChE inhibition significantly, suggesting that similar modifications might be explored for optimizing the activity of our compound .
Case Study 2: Dopamine Receptor Affinity
A comparative analysis highlighted that certain bicyclic derivatives exhibited high affinity for D3 receptors, indicating a promising direction for developing antipsychotic medications based on this structural framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
